

Pemigatinib overall survival progression-free survival data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pemigatinib

CAS No.: 1513857-77-6

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Efficacy and Survival Data of Pemigatinib

The following table consolidates quantitative efficacy data from the pivotal FIGHT-202 clinical trial and a real-world study, providing a comprehensive view of **pemigatinib**'s performance.

Study / Population	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)	Median Duration of Response (DOR)
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| **FIGHT-202 (Cohort A)** Previously treated, advanced CCA with FGFR2 fusions/rearrangements (N=107) [1] | **37%** (3% CR, 34% PR) [1] | **82%** [2] | **7.0 months** [2] [1] | **17.5 months** [2] [1] | **9.1 months** [1] | | **Canadian Real-World Study** Real-world patients matching the approved indication (N=18) [2] | **56%** (Physician-assessed) [2] | **89%** [2] | **12.1 months** (real-world PFS) [2] | Information Not Provided | Information Not Provided |

Pemigatinib vs. Other Treatments

The table below places **pemigatinib**'s efficacy in context by comparing it with historical chemotherapy data and another FGFR inhibitor, futibatinib, based on an indirect treatment comparison.

Treatment / Data Source	Comparison Outcome
Chemotherapy (Historical Context)	In the FIGHT-202 trial, the median OS for patients with FGFR2 alterations who received chemotherapy as a previous line of therapy was 12.7 months , which is lower than the 17.5 months observed with pemigatinib in a later line of treatment [2].
Futibatinib (Indirect Comparison)	An indirect treatment comparison (ITC) of the FOENIX-CCA2 (futibatinib) and FIGHT-202 (pemigatinib) trials showed a numerical trend favoring futibatinib across all efficacy parameters, including PFS and OS. However, these trends did not reach statistical significance , meaning a definitive conclusion on superiority cannot be drawn [3] [4].

Key Experimental Protocols

To critically assess the data, understanding the design of the key trials is essential.

- **FIGHT-202 Trial Design** [2] [1]:
 - **Study Type:** Open-label, single-arm, multicenter Phase II trial.
 - **Population:** Adults with previously treated, unresectable, locally advanced or metastatic cholangiocarcinoma. Patients were divided into cohorts based on FGFR2 status (Cohort A: fusions/rearrangements; Cohort B: other alterations; Cohort C: no alterations).
 - **Intervention:** **Pemigatinib** 13.5 mg administered orally once daily in 21-day cycles (2 weeks on, 1 week off).
 - **Primary Endpoint:** Objective Response Rate (ORR) in Cohort A, as assessed by an Independent Review Committee.
 - **Key Secondary Endpoints:** Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.
- **Indirect Treatment Comparison (Futibatinib vs. Pemigatinib)** [3] [4]:
 - **Method:** A population-adjusted simulated treatment comparison using individual-level patient data from the FOENIX-CCA2 trial (futibatinib) and published aggregate data from the FIGHT-

202 trial (**pemigatinib**).

- **Statistical Analysis:** Population-adjusted Cox regression models for time-to-event outcomes (PFS, OS) and binomial-logistic regressions for binary outcomes (ORR). The analysis adjusted for between-study differences in baseline characteristics.

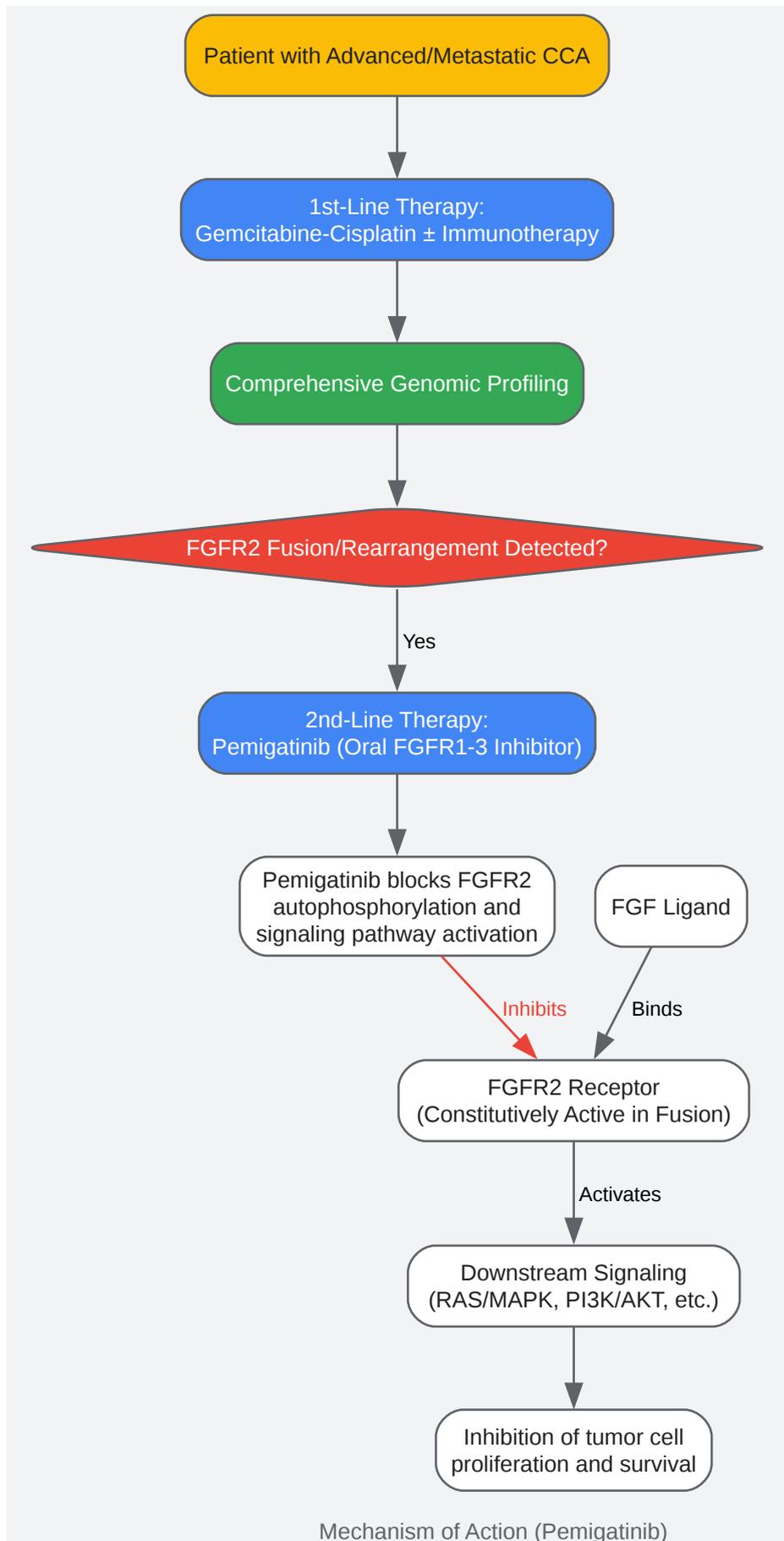
Safety and Tolerability Profile

Pemigatinib has a recognizable and manageable safety profile [5] [1].

- **Common Treatment-Related Adverse Events (AEs):** The most frequently reported AEs include **hyperphosphatemia** (58.5%), **alopecia** (49.7%), and **diarrhea** (47.6%). Other common AEs are fatigue and dry eyes [5] [1].
- **Management:** Hyperphosphatemia, an on-target effect of FGFR inhibition, is typically managed with dietary modifications, phosphate binders, and dose adjustments [2].
- **Treatment Discontinuation:** In the final FIGHT-202 analysis, **10.2%** of patients discontinued treatment due to treatment-related adverse events [1].

Mechanism of Action and Treatment Pathway

The following diagram illustrates the targeted signaling pathway and the logical workflow for patient selection and treatment with **pemigatinib**, summarizing its role in clinical practice.



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Key Takeaways for Professionals

- **Validated Efficacy in a Defined Population:** The data confirms that **pemigatinib** offers a clear survival benefit, including prolonged PFS and OS, specifically for patients with previously treated, advanced CCA harboring **FGFR2 fusions or rearrangements** [2] [1].
- **Significant Unmet Need: Pemigatinib** addresses a critical gap, as there is no standard of care for second-line CCA, and chemotherapy options in this setting provide limited benefit [6] [5].
- **Real-World Performance Aligns with Trials:** Emerging real-world evidence suggests that **pemigatinib**'s effectiveness in clinical practice can be comparable to, and in some metrics like rwPFS, potentially exceed the outcomes observed in the controlled clinical trial environment [2].
- **Active Area of Research:** The modest ORR and eventual development of resistance highlight that **pemigatinib** is a foundation for future progress. Research is actively focused on overcoming resistance, developing next-generation inhibitors, and evaluating **pemigatinib** in the first-line setting [7].

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To cite this document: Smolecule. [Pemigatinib overall survival progression-free survival data].

Smolecule, [2026]. [Online PDF]. Available at:

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